molecular formula C12H17NO3 B13580407 4-(Diethylamino)mandelic Acid

4-(Diethylamino)mandelic Acid

Cat. No.: B13580407
M. Wt: 223.27 g/mol
InChI Key: QMPCLJSASBKDOX-UHFFFAOYSA-N
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Description

4-(Diethylamino)mandelic Acid is an organic compound that belongs to the class of aromatic α-hydroxy acids. It is structurally characterized by the presence of a diethylamino group attached to the mandelic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)mandelic Acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with diethylamine to form the corresponding imine, which is then subjected to hydrolysis to yield the desired product . Another method involves the reduction of 4-nitrobenzyl cyanide followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)mandelic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethylamino)mandelic Acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to its simpler analogs.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[4-(diethylamino)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C12H17NO3/c1-3-13(4-2)10-7-5-9(6-8-10)11(14)12(15)16/h5-8,11,14H,3-4H2,1-2H3,(H,15,16)

InChI Key

QMPCLJSASBKDOX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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